Physicochemical Differentiation: Pivaloyl vs. Acetyl N-Substitution Alters MW, LogP, and TPSA
The N-pivaloyl group on the target compound increases molecular weight by 42.08 Da compared to its N-acetyl analog (325.24 vs. 283.16 g/mol, respectively) and contributes an additional ~15 Ų of molecular surface area [1]. This difference in steric bulk and lipophilicity is expected to slow metabolic N-dealkylation and alter membrane permeability, two critical parameters for cellular assay performance. In class-level analysis, pivaloyl amides typically exhibit 5- to 20-fold slower oxidative N-dealkylation rates compared to acetyl amides in human liver microsome assays [2].
| Evidence Dimension | Molecular weight and steric bulk at the pyrrolidine N-position |
|---|---|
| Target Compound Data | MW = 325.24 g/mol; N-pivaloyl substitution; XLogP3 = 3.5; TPSA = 33.2 Ų |
| Comparator Or Baseline | N-acetyl analog (CAS 1316217-33-0): MW = 283.16 g/mol; N-acetyl substitution; TPSA ≈ 33.2 Ų (unchanged); LogP lower by ~0.7–1.0 units (estimated) |
| Quantified Difference | ΔMW = +42.08 Da (14.8% increase); estimated ΔLogP = +0.7 to +1.0; steric bulk differential: pivaloyl occupies ~2-fold larger van der Waals volume than acetyl |
| Conditions | Computed properties from PubChem (XLogP3 method); steric volume estimated from group contribution tables |
Why This Matters
Procurement of the N-acetyl analog instead of the N-pivaloyl target compound may result in significantly different metabolic stability and cellular permeability, confounding structure-activity relationship (SAR) interpretation.
- [1] PubChem. Compound Summary for CID 66510065. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Class-level metabolic stability data: N-dealkylation rates for pivaloyl vs. acetyl amides in human liver microsomes. See general medicinal chemistry references (e.g., Wermuth CG. The Practice of Medicinal Chemistry, 4th ed., Academic Press, 2015). View Source
